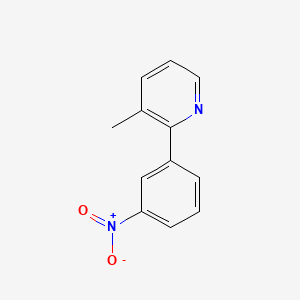

3-Methyl-2-(3-nitrophenyl)pyridine

Descripción

3-Methyl-2-(3-nitrophenyl)pyridine is a pyridine derivative featuring a methyl group at the 3-position and a 3-nitrophenyl substituent at the 2-position of the pyridine ring. The nitro group at the meta position of the phenyl ring distinguishes it from other derivatives with substituents at para or ortho positions, which may influence electronic, steric, and reactivity profiles .

Propiedades

Fórmula molecular |

C12H10N2O2 |

|---|---|

Peso molecular |

214.22 g/mol |

Nombre IUPAC |

3-methyl-2-(3-nitrophenyl)pyridine |

InChI |

InChI=1S/C12H10N2O2/c1-9-4-3-7-13-12(9)10-5-2-6-11(8-10)14(15)16/h2-8H,1H3 |

Clave InChI |

FNAJTNOBBVXHTG-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(N=CC=C1)C2=CC(=CC=C2)[N+](=O)[O-] |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Compound 25: 3-Methyl-2-(4-methylphenyl)pyridine

- Structure : 3-methylpyridine with a para-methylphenyl group at position 2.

- Synthesis : Prepared via Suzuki-Miyaura cross-coupling between 4-methylphenylboronic acid and 2-bromo-β-picoline, yielding 48% using Fe₂O₃@SiO₂/In₂O₃ as a catalyst .

- Application : Serves as a prochiral precursor for synthesizing atropisomeric biaryls through CH activation directed by nitrogen’s lone electron pair .

- Comparison : Unlike the target compound, the para-methyl group in 25 is electron-donating, which may reduce steric hindrance compared to the nitro group. The nitro group’s electron-withdrawing nature in the target compound could alter reaction kinetics in cross-coupling or catalytic processes.

Compound 27: 3-Methyl-2-(2-methoxyphenyl)pyridine

Pharmaceutical Derivatives and Impurities

Barnidipine Hydrochloride Impurities

- Impurity 2 : (3'S,4R)-1-benzyl-3-pyrrolidinyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine dicarboxylate.

- Impurity 3 : 3-(R)-1-benzylpyrrolidin-3-yl 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate.

- Relevance : Both impurities share the 4-(3-nitrophenyl)pyridine core but include bulky ester and benzyl-pyrrolidinyl groups. Their presence in barnidipine highlights the importance of nitro-substituted pyridines in drug synthesis and the need for stringent impurity control under ICH guidelines (<0.10%) .

Nitrendipine Metabolites (M2a, M2b)

- Structure : M2a (3-carboxy, 5-carbomethoxy-2,6-dimethyl-4-(3-nitrophenyl)pyridine) and M2b (3-carboethoxy, 5-carboxy-2,6-dimethyl-4-(3-nitrophenyl)pyridine).

- Comparison : These metabolites retain the 4-(3-nitrophenyl)pyridine framework but differ in ester substituents. The nitro group’s meta position likely enhances metabolic stability compared to ortho or para positions, as seen in their detection in urine post-metabolism .

Electronic and Steric Effects

- Nitro vs. Methyl (para): Electron-donating effect increases ring electron density, favoring reactions like cross-coupling . Methoxy (ortho): Steric hindrance at ortho position may limit rotational freedom in biaryls, influencing atropisomer formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.